molecular formula C13H12F3N3O3S B2878266 5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034401-22-2

5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2878266
CAS RN: 2034401-22-2
M. Wt: 347.31
InChI Key: VUIMFWHGQVMVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure consisting of two nitrogen-containing rings . Attached to this core is a phenyl ring with a trifluoromethoxy group (-OCF3), which is known for its electron-withdrawing properties . The phenyl ring is further connected to the pyrazolo[1,5-a]pyrazine core via a sulfonyl group (-SO2-), which is a strong polar group often involved in hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple functional groups, each contributing to the overall properties of the molecule . The trifluoromethoxy group is a strong electron-withdrawing group, which would increase the acidity of any protons on the molecule and could also influence its reactivity . The sulfonyl group is a polar group that could participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present . For example, the presence of the trifluoromethoxy group could increase its lipophilicity, influencing its solubility in different solvents . The sulfonyl group could participate in hydrogen bonding, influencing its melting point, boiling point, and solubility in polar solvents .

Scientific Research Applications

Electrochromic Devices

4-(Trifluoromethoxy)phenyl: moieties have been utilized in the development of polymers for electrochromic devices (ECDs). These devices change color when a voltage is applied, which is useful for applications like auto-dimming mirrors and smart windows . The trifluoromethoxy group can influence the electronic properties of polymers, affecting their color change and efficiency.

Pharmaceutical Drugs

The trifluoromethoxy group is a valuable moiety in pharmaceutical chemistry due to its ability to enhance the biological activity and metabolic stability of therapeutic compounds. It’s a relatively underexplored area, with trifluoromethoxy-containing drugs representing a small percentage of fluorine-containing pharmaceuticals . Research into this area could lead to the development of new drugs with improved efficacy.

Agrochemicals

Similar to pharmaceuticals, the trifluoromethoxy group can improve the properties of agrochemicals. Its incorporation into pesticides and herbicides can lead to products with better selectivity, lower toxicity, and longer-lasting effects . This can contribute to more sustainable agricultural practices.

Organic Synthesis

The trifluoromethoxy group is challenging to introduce into organic molecules, and advancements in trifluoromethoxylation reagents are crucial for the synthesis of complex fluorinated molecules . These methodologies can be applied to create novel compounds for various research and industrial applications.

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science . Studies could also be conducted to better understand its physical and chemical properties, and to develop efficient methods for its synthesis .

properties

IUPAC Name

5-[4-(trifluoromethoxy)phenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c14-13(15,16)22-11-1-3-12(4-2-11)23(20,21)18-7-8-19-10(9-18)5-6-17-19/h1-6H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIMFWHGQVMVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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